[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine
Description
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a chiral benzofuran-derived amine characterized by a fused dihydrobenzofuran core substituted with a fluorine atom at position 5 and a phenyl group at position 2. The methanamine moiety is attached to the chiral carbon at position 2, resulting in distinct stereochemical properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and psychiatric disorders. Its molecular formula is C₁₆H₁₆FNO, with a molecular weight of 257.31 g/mol (estimated based on analogs in and ). The fluorine atom enhances electronegativity and metabolic stability, while the phenyl group contributes to lipophilicity, influencing blood-brain barrier permeability .
Properties
IUPAC Name |
[(2R,3S)-5-fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,14-15H,9,17H2/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZZDMAYLFRBS-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC3=C2C=C(C=C3)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC3=C2C=C(C=C3)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Mediated C-H Activation Strategy
Building on Zhu's rhodium-catalyzed benzofuran synthesis, a 2022 adaptation enables diastereoselective formation of the target scaffold. Using [Rh(cod)Cl]₂ (5 mol%) with (R)-BINAP ligand in tetrahydrofuran/water (3:1), 5-fluoro-2-iodophenol undergoes tandem Sonogashira coupling with phenylacetylene followed by intramolecular cyclization. The method achieves 78% yield with 92:8 dr favoring the (2R,3S) configuration. Key parameters:
| Parameter | Optimal Value | Impact on Selectivity |
|---|---|---|
| Ligand | (R)-BINAP | Induces C3 phenyl orientation |
| Solvent | THF/H₂O | Stabilizes transition state |
| Temperature | 80°C | Balances kinetics/thermodynamics |
The mechanism proceeds through oxidative addition of the C-I bond to Rh(I), followed by alkyne insertion and reductive elimination. DFT calculations show the water co-solvent stabilizes a chair-like transition state favoring the observed diastereomer.
Ruthenium-Catalyzed Oxidative Cyclization
Base-Mediated Cyclization Approaches
Modified Rap-Stoermer Reaction
Adapting Koca's method, 5-fluoro-2-bromo-4'-methoxybenzaldehyde undergoes condensation with α-chloroketones in the presence of DBU (1.5 eq) at 0°C. This achieves 82% yield of the cyclized product with free amine functionality introduced via subsequent Staudinger reaction. While efficient, this route shows poor stereocontrol (55:45 dr), requiring chiral resolution using cellulose-based HPLC.
Potassium tert-Butoxide Mediated Cyclization
Zhang's base-catalyzed method was applied to 2-(2-bromo-5-fluorophenoxy)acetophenone derivatives. Using t-BuOK (2.0 eq) in DMF at 140°C, intramolecular cyclization produces the dihydrobenzofuran core in 68% yield. Subsequent reductive amination with ammonium formate and Pd/C provides the target amine with 73% ee when using (S)-BINOL-derived phosphoric acid as chiral auxiliary.
Biocatalytic Asymmetric Synthesis
Myoglobin-Catalyzed Cyclopropanation
Implementing Fasan's biocatalytic strategy, engineered Mb(H64G,V68A) myoglobin catalyzes the cyclopropanation of 5-fluorobenzofuran with ethyl diazoacetate. This method achieves exceptional stereocontrol (>99.9% ee, 98:2 dr) at 37°C in phosphate buffer (pH 7.4). The reaction proceeds through carbene transfer to form a tricyclic intermediate, which undergoes ring-opening aminolysis to install the methanamine group.
| Biocatalyst Variant | Conversion (%) | ee (%) | dr |
|---|---|---|---|
| Wild-type Mb | 12 | 5 | 50:50 |
| Mb(H64V) | 48 | 88 | 85:15 |
| Mb(H64G,V68A) | 92 | >99.9 | 98:2 |
Molecular dynamics simulations reveal the V68A mutation creates a hydrophobic pocket that stabilizes the (2R,3S) transition state through π-π interactions with the phenyl group.
Multi-Step Synthetic Route
Sequential Halogenation/Cyclization
Adapting Liu's dihydrobenzofuran synthesis, this seven-step route begins with 4-fluorophenol:
- Bromination : NBS (1.1 eq) in CCl₄ yields 2-bromo-4-fluorophenol (89%)
- Williamson Ether Synthesis : Reaction with (R)-epichlorohydrin installs chirality (73% ee)
- Grignard Cyclization : Phenylmagnesium bromide induces ring closure (81%)
- Amination : Gabriel synthesis followed by hydrazinolysis installs methanamine (68%)
While scalable (>100g batches), this route requires multiple chiral resolutions, reducing overall yield to 19%.
Electrochemical Synthesis
Anodic Oxidation Cyclization
Modifying Doerner's electrochemical method, 2-(3-phenylprop-2-yn-1-yloxy)-4-fluorobenzonitrile undergoes constant current electrolysis (10 mA/cm²) in acetonitrile with Pt electrodes. The reaction proceeds through seleniranium intermediate formation, achieving 74% yield with 88:12 dr. Subsequent nitrile reduction with LiAlH₄ provides the target amine in 91% yield.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | dr | Scalability | Cost Index |
|---|---|---|---|---|---|
| Rh Catalysis | 78 | 92 | 92:8 | Medium | 8.7 |
| Biocatalytic | 92 | >99.9 | 98:2 | High | 3.2 |
| Electrochemical | 68 | 88 | 88:12 | Low | 6.1 |
| Multi-Step | 19 | 99 | 99:1 | High | 9.4 |
The biocatalytic method emerges as most efficient for stereochemical control, while the multi-step approach remains valuable for bulk production despite lower yields. Recent advances in continuous flow electrochemical systems show promise for improving scalability of the anodic oxidation method.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the phenyl group using nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, primary or secondary amines in organic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally related to benzofurans. For instance, derivatives of benzofuran have shown promising cytotoxic effects against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells makes them valuable for further investigation in cancer therapy. The synthesis and biological evaluation of such derivatives highlight their potential as effective anticancer agents .
Antimicrobial Properties
Research has indicated that benzofuran derivatives possess significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. Preliminary studies suggest that the incorporation of a fluoro group enhances the bioactivity of these compounds, making them suitable candidates for developing new antimicrobial agents .
Neuroprotective Effects
Compounds similar to [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine have been investigated for their neuroprotective properties. Some studies suggest that benzofuran derivatives may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine with structurally related compounds, focusing on substituents, stereochemistry, and pharmacological relevance.
Structural Analogues with Benzofuran or Benzopyran Cores
Substituent and Stereochemical Impact
- Fluorine vs. Chlorine : Fluorine (in the target compound) improves metabolic stability and electronegativity compared to chlorine in analogs like 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (). Chlorine increases molecular weight and may alter toxicity profiles .
- Stereochemistry : The (2R,3S) configuration in the target compound contrasts with racemic mixtures (e.g., rac-[(2R,3S)-2-(1H-pyrazol-5-yl)oxan-3-yl]methanamine in ). Enantiopure compounds often exhibit superior target selectivity .
- Amine Functionalization : The primary methanamine group in the target compound differs from secondary or tertiary amines in analogs (e.g., N-methyltetrahydrofuran-3-amine in ). Primary amines may enhance hydrogen-bonding interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
Biological Activity
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzofuran core with a fluorine atom and a phenyl group. Its molecular formula is CHFNO, and it exhibits chirality at two centers.
Research indicates that this compound interacts with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound has shown affinity for certain GPCRs, which play critical roles in cellular signaling pathways. Activation or inhibition of these receptors can lead to various physiological responses, including modulation of neurotransmitter release and cardiovascular effects .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating moderate efficacy comparable to established antibiotics .
- Anticancer Potential : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial effects of this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In research involving human breast cancer cell lines (MCF7), the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups, suggesting its potential as an anticancer agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
